2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene
Description
2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene is a halogenated alkene derivative characterized by a bromine atom at the 2-position and a substituted aromatic ring (4-chloro-3-fluorophenyl) at the 3-position of the propene backbone.
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-1-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBWEXHPBWYOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373610 | |
| Record name | 4-(2-bromoprop-2-enyl)-1-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-30-1 | |
| Record name | 4-(2-Bromo-2-propen-1-yl)-1-chloro-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-bromoprop-2-enyl)-1-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene generally follows halogenation of a suitable precursor such as 3-(4-chloro-3-fluorophenyl)-1-propene or related allylic compounds. Key methods include:
Allylic Bromination: Using bromine or bromine-containing reagents (e.g., N-bromosuccinimide) under radical initiation conditions, typically in inert solvents like dichloromethane or carbon tetrachloride at low temperatures (0–20 °C) to minimize side reactions and over-bromination.
Halogen Addition to Allene Derivatives: Reacting allene or substituted allenes with a mixture of bromine and chlorine in inert solvents (carbon tetrachloride, chloroform, methylene chloride) under controlled temperature (−30 °C to +20 °C) and inert atmosphere (nitrogen) to selectively form 2-bromo-3-halo-propene derivatives. This method is scalable and used industrially.
Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated phenyl precursors with allylic halides under mild heating (around 80 °C) in polar aprotic solvents such as dimethylformamide (DMF) to assemble the substituted propene framework.
Industrial Production Techniques
Industrial synthesis favors continuous flow reactors for better control of reaction parameters, improved safety handling of halogens, and enhanced yields. Catalysts and optimized solvent systems are employed to increase selectivity and reduce by-products.
Reaction Parameters Influencing Yield and Purity
Temperature: Lower temperatures (0–20 °C) favor selective bromination and reduce polymerization or over-halogenation.
Solvent Choice: Halogenated solvents like carbon tetrachloride, chloroform, and methylene chloride provide better selectivity and solubility for halogenation reactions.
Molar Ratios: Adjusting the molar ratio of bromine to allene or precursor controls the formation of mono- vs. poly-halogenated products.
Atmosphere: Inert atmosphere (nitrogen or argon) prevents unwanted oxidation or side reactions.
Purification
Post-reaction mixtures are typically washed with aqueous sodium bicarbonate to neutralize acidic by-products, followed by drying over anhydrous sodium sulfate. Solvent removal by distillation and fractional distillation yields purified this compound.
| Method | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Allylic Bromination | N-bromosuccinimide, AIBN, CCl₄, 0–20 °C | 65–75 | Over-bromination, radical side reactions |
| Halogenation of Allene | Br₂ + Cl₂, CCl₄, −30 to +20 °C, inert atmosphere | 70–80 | Controlling mono- vs. poly-halogenation |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, DMF, 80 °C | 70–80 | Catalyst cost, sensitivity to moisture |
| Substitution Reactions | KOH, ethanol, reflux | 50–60 | Competing elimination reactions |
The presence of the 4-chloro-3-fluorophenyl substituent exerts strong electron-withdrawing effects via inductive and resonance mechanisms, stabilizing the double bond and enhancing regioselectivity in bromination at the allylic position.
Steric hindrance from the ortho-fluoro substituent influences the approach of reagents, favoring selective substitution at the bromine site.
Density Functional Theory (DFT) studies on analogous compounds indicate that the bromine at the allylic position stabilizes transition states through hyperconjugation, directing electrophilic additions to the β-position of the propene.
Computational modeling predicts energy barriers for bromine displacement around 15 kcal/mol, consistent with experimental yields.
| Step | Description |
|---|---|
| 1. Precursor Synthesis | Preparation of 3-(4-chloro-3-fluorophenyl)-1-propene via cross-coupling or substitution |
| 2. Allylic Bromination | Bromination using NBS or bromine in inert solvent at low temperature |
| 3. Workup and Purification | Washing with sodium bicarbonate, drying, solvent removal, and fractional distillation |
| 4. Quality Control | Characterization by boiling point, IR spectroscopy, and chromatographic purity analysis |
The preparation of this compound is well-established through selective allylic bromination and halogenation of allene derivatives under controlled conditions. Industrial methods leverage continuous flow and optimized catalysts to enhance yield and purity. The electronic and steric effects of the 4-chloro-3-fluorophenyl substituent play a critical role in directing regioselectivity and reaction efficiency. Comprehensive understanding of reaction parameters and mechanistic pathways enables the efficient synthesis of this compound for applications in pharmaceuticals and specialty chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, and the reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in non-polar solvents.
Major Products Formed
Substitution: Formation of substituted alkenes or alcohols.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F, -COOEt) increase the electrophilicity of the alkene, enhancing reactivity in nucleophilic additions or Suzuki-Miyaura couplings. In contrast, electron-donating groups (e.g., -OCH₃) may stabilize the molecule but reduce reactivity .
- Polarity : The carboethoxy derivative (C₁₂H₁₃BrO₂) exhibits higher polarity due to the ester group, making it soluble in polar solvents like acetone or DMSO .
- Thermal Stability : Naphthyl-substituted analogs (e.g., C₁₃H₁₀BrF) demonstrate greater thermal stability owing to extended π-conjugation, which is advantageous in high-temperature reactions .
Biological Activity
2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene is a halogenated organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring both bromine and halogen substituents, enhances its reactivity and interaction capabilities with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : CHBrClF
- Molecular Weight : 249.51 g/mol
- Boiling Point : 258.0 ± 35.0 °C (predicted)
- Density : 1.530 ± 0.06 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms can significantly enhance the compound's binding affinity and selectivity, leading to various biological effects, including enzyme inhibition and receptor modulation.
Enzyme Inhibition
Preliminary studies suggest that this compound may exhibit enzyme inhibition properties. The halogenated structure is believed to facilitate stronger interactions with active sites of enzymes, potentially leading to therapeutic applications in drug development.
Anticancer Potential
Research indicates that compounds with similar structural features may possess anticancer properties. The unique electronic properties imparted by the bromine and chlorine substituents could enhance the compound's ability to modulate pathways involved in cancer cell proliferation.
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic routes for 2-bromo-3-(4-chloro-3-fluorophenyl)-1-propene, and how are reaction conditions optimized?
The compound is typically synthesized via Wittig or Horner-Wadsworth-Emmons reactions , leveraging a halogenated benzaldehyde (e.g., 4-chloro-3-fluorobenzaldehyde) and a brominated allylic reagent. For example, the reaction of 4-chloro-3-fluorobenzaldehyde with a bromo-substituted ylide under basic conditions (e.g., NaH or KOtBu) yields the target alkene. Optimization involves adjusting solvent polarity (THF or DMF), temperature (0–25°C), and stoichiometry of the ylide to aldehyde (1.2:1 ratio) to maximize yield and minimize side products like diastereomers or elimination byproducts . Purification often employs column chromatography (silica gel, hexane/EtOAc) or recrystallization.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify the alkene protons (δ 5.5–6.5 ppm) and substituent effects (e.g., deshielding from electronegative groups). F NMR confirms the fluorophenyl group (δ -110 to -120 ppm).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 277) and fragmentation patterns (loss of Br or Cl).
- X-ray Crystallography : Single-crystal diffraction (using SHELX ) resolves stereochemistry and bond angles. For example, monoclinic systems (space group P2/c) with Z = 4 are common for similar halogenated alkenes .
Q. How does the electronic nature of the 4-chloro-3-fluorophenyl group influence reactivity?
The electron-withdrawing Cl and F substituents activate the phenyl ring toward electrophilic substitution while directing reactivity to the meta and para positions. This electronic profile stabilizes transition states in nucleophilic additions to the alkene (e.g., epoxidation) and enhances the compound’s suitability as a dienophile in Diels-Alder reactions .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in reactions involving this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. For instance, the LUMO of the alkene is localized near the bromine atom, favoring nucleophilic attacks at the β-position. MD simulations (using Gaussian or ORCA) further assess solvent effects on reaction pathways .
Q. What strategies resolve contradictions in crystallographic data interpretation?
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws and partition overlapping reflections .
- Disorder Modeling : For halogen atoms, apply PART/SUMP constraints and anisotropic displacement parameters (ADPs) to account for positional disorder .
- Validation Tools : Check R and CCDC validation reports to ensure data integrity .
Q. How do steric and electronic factors affect catalytic applications of this compound?
In cross-coupling reactions (e.g., Suzuki-Miyaura), the bulky bromine atom slows transmetallation but enhances oxidative addition efficiency when paired with Pd(PPh). The fluorine atom’s inductive effect stabilizes Pd intermediates, improving catalytic turnover in arylations .
Q. What methodologies assess environmental or biological toxicity in academic settings?
- Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) to measure EC values.
- Cytotoxicity Assays : MTT or SRB assays on human cell lines (e.g., HEK-293) quantify IC values, with LC-MS/MS tracking metabolite formation .
Methodological Challenges and Solutions
Q. How are competing reaction pathways managed during functionalization?
- Kinetic Control : Lower temperatures (-78°C) favor kinetic products (e.g., epoxide formation over dihydroxylation).
- Protecting Groups : Temporarily shield the alkene with a silyl ether during halogenation to prevent side reactions .
Q. What advanced techniques validate synthetic intermediates in complex workflows?
- In-situ IR Spectroscopy : Monitors reaction progress (e.g., carbonyl disappearance in Wittig reactions).
- LC-HRMS Coupling : Combines separation with real-time mass analysis to detect low-abundance intermediates .
Applications in Academic Research
Q. How is this compound utilized in drug discovery or materials science?
- Pharmaceutical Intermediates : Serves as a precursor to kinase inhibitors via Sonogashira couplings.
- Polymer Chemistry : Radical polymerization with styrene derivatives yields halogenated polymers with tunable thermal stability (TGA/DSC analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
